1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Overview
Description
“1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-” is a chemical compound with the molecular formula C17H35BSi. It contains a total of 54 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered cyclohexyl ring and a butene group. The butene group is substituted with a diethylboryl group and a trimethylsilyl group . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Scientific Research Applications
Catalysis of Hydrosilylation : The compound bis(trimethylsilyl)mercury effectively catalyzes the addition of trichlorosilane to 1-octene or cyclohexene under UV irradiation (Bennett, Eaborn, & Jackson, 1970).
Synthesis of (1-vinylallyl)benzene Type Compounds : 1,4-bis(trimethylsilyl)-2-butene reacts with aromatic aldehydes and titanium tetrachloride to produce these compounds in varying yields (Ding, Chapelon, Ollivier, & Santelli, 2006).
Stereospecific Addition to π-Bonds : The reaction of RSiSiR with cis- and trans-butenes produces cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes in a stereospecific manner (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Photolysis and Cycloreversion Studies : Photolysis of 1,2-DISILACYCLOBUTANE in methylcyclohexane produces various compounds, showcasing potential in synthetic chemistry (Apeloig, Bravo‐Zhivotovskii, Zharov, Panov, Leigh, & Sluggett, 1998).
Synthetic Equivalents for Anions and Dianions : The compound has been used in synthesizing 1,1-(1,3-Butadienyl) anions and dianions, which have applications in organic synthesis and catalysis (Meagher, Yet, Hsiao, & Shechter, 1998).
Stable Dialkylsilylene Reactions : The compound is involved in producing stable C-unsubstituted silirane and silirene by reacting with ethylene and acetylene (Ishida, Iwamoto, & Kira, 2011).
Properties
IUPAC Name |
[(E)-1-cyclohexyl-2-diethylboranylbut-1-enyl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BSi/c1-7-16(18(8-2)9-3)17(19(4,5)6)15-13-11-10-12-14-15/h15H,7-14H2,1-6H3/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYYYQFMZDYKV-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C(=C(C1CCCCC1)[Si](C)(C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC)(CC)/C(=C(/C1CCCCC1)\[Si](C)(C)C)/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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